Specific Scientific Field: This application falls under the field of Metabolomics, which is a branch of science dedicated to the study of chemical processes involving metabolites.
Methods of Application: At natural abundance, peaks are sharp and largely resolved, and peak frequencies are more stable to pH and other sample conditions. Statistical approaches can be used to obtain C–C and C–H correlation maps, which greatly aid in compound identification .
Specific Scientific Field: This application is in the field of Microbiology and Chemistry, specifically in the structure determination of microbial natural products.
Summary of the Application: Dichloromethane-13C is used in the structure determination of microbial natural products. The elucidation of the structures of complex natural products bearing many quaternary carbons remains challenging, even in this advanced spectroscopic era .
Methods of Application: The 13C–13C COSY NMR spectroscopy can be routinely used for the structure determination of microbial natural products by 13C-enrichment of a compound with 13C-glucose .
Results or Outcomes: The results suggest that 13C–13C COSY NMR spectroscopy can be routinely used for the structure determination of microbial natural products by 13C-enrichment of a compound with 13C-glucose .
Dichloromethane-13C, also known as deuterated dichloromethane, is a stable isotopic variant of dichloromethane with the molecular formula . It is a colorless, volatile liquid characterized by a sweet, ether-like odor. The compound is primarily used as a solvent in various
Dichloromethane-13C inherits the safety hazards of DCM, which include []:
For detailed information on the synthesis, applications, and safety precautions for Dichloromethane-13C, refer to product information from chemical suppliers like Sigma-Aldrich [].
Dichloromethane has been associated with various biological effects. While it is considered less toxic than other chlorinated hydrocarbons, it poses several health risks upon exposure. Inhalation can lead to symptoms ranging from dizziness and headaches to respiratory irritation and potential central nervous system effects. Long-term exposure has been linked to carcinogenicity in animal studies, particularly concerning lung, liver, and pancreatic cancers . Additionally, dichloromethane can cross the placenta during pregnancy, although its teratogenic effects are not well established .
Dichloromethane-13C can be synthesized through the chlorination of methane-13C. This process typically involves the following steps:
Research on the interactions of dichloromethane-13C with biological systems has revealed its potential effects on cellular mechanisms. Studies indicate that it may influence metabolic pathways due to its ability to form reactive metabolites, which could lead to oxidative stress and cellular damage. Further investigation into its interactions with specific enzymes and receptors is ongoing to better understand its biological implications .
Dichloromethane-13C shares similarities with several other chlorinated hydrocarbons. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Chloromethane | CH3Cl | Less toxic than dichloromethane; used as a refrigerant. |
Chloroform | CHCl3 | More toxic; used as a solvent and anesthetic. |
Carbon Tetrachloride | CCl4 | Non-flammable but highly toxic; used in fire extinguishers. |
Trichloroethylene | C2HCl3 | Industrial solvent; associated with health risks similar to dichloromethane. |
Uniqueness of Dichloromethane-13C: What sets dichloromethane-13C apart from these compounds is its isotopic labeling capability, which allows for detailed tracking in
Industrial production of dichloromethane-13C represents a specialized application of traditional dichloromethane manufacturing processes, requiring adaptation to accommodate carbon-13 isotope incorporation while maintaining economic viability and product purity. The conventional industrial production of dichloromethane involves treating methane or chloromethane with chlorine gas at temperatures of 400-500°C, producing a mixture of chlorinated products that are subsequently separated by distillation [1]. This established methodology provides the fundamental framework for developing carbon-13 labeled variants.
The most economically viable approach for industrial production of dichloromethane-13C involves utilizing carbon-13 enriched methane as the primary feedstock. The process follows the established high-temperature chlorination pathway where carbon-13 labeled methane reacts with chlorine gas according to the sequential chlorination scheme:
13CH₄ + Cl₂ → 13CH₃Cl + HCl
13CH₃Cl + Cl₂ → 13CH₂Cl₂ + HCl
13CH₂Cl₂ + Cl₂ → 13CHCl₃ + HCl
13CHCl₃ + Cl₂ → 13CCl₄ + HCl
The carbon-13 enriched feedstock represents the most significant cost factor in this production methodology, requiring careful optimization of reaction conditions to maximize the conversion efficiency and minimize isotope waste [2]. Industrial facilities typically operate at temperatures between 400-500°C with controlled chlorine-to-methane ratios to optimize the product distribution favoring dichloromethane formation while minimizing over-chlorination to chloroform and carbon tetrachloride.
Process control parameters for dichloromethane-13C production differ from conventional manufacturing due to the need to preserve isotopic purity throughout the synthesis. Temperature control becomes critical as excessive temperatures can lead to carbon isotope scrambling or unwanted side reactions that dilute the carbon-13 enrichment. The reaction mixture composition must be continuously monitored using isotope ratio mass spectrometry to ensure maintained carbon-13 incorporation levels throughout the production cycle [3].
An alternative industrial approach involves the synthesis of dichloromethane-13C from carbon-13 labeled carbon monoxide through methanol intermediates. This methodology first converts carbon-13 labeled carbon dioxide to carbon monoxide, followed by methanol synthesis via the Fischer-Tropsch process, and subsequent conversion to methyl chloride before final chlorination to dichloromethane. While this route provides greater control over isotopic purity, it involves additional synthetic steps that increase production costs and complexity [4].
The isotopic enrichment process for carbon-13 feedstock production represents a significant industrial consideration. Carbon tetrafluoride distillation has emerged as a safer alternative to traditional carbon monoxide distillation for carbon-13 separation, utilizing the chemical inertness of carbon tetrafluoride to reduce safety hazards while maintaining separation efficiency [4]. This approach produces highly enriched carbon-13 starting materials with isotopic purities exceeding 99 atom percent, essential for maintaining product specifications in dichloromethane-13C synthesis.
Industrial production facilities must incorporate specialized equipment for handling isotopically enriched materials, including leak-tight systems to prevent isotope loss and contamination control measures to maintain product purity. The economic considerations for dichloromethane-13C production are substantially different from conventional dichloromethane manufacturing, with carbon-13 feedstock costs representing the dominant expense factor, often exceeding equipment and operational costs by several orders of magnitude [5].
Scale-up considerations for dichloromethane-13C production require careful balance between production volume and isotope conservation. Typical industrial facilities operate on scales ranging from kilogram to multi-kilogram quantities annually, significantly smaller than conventional dichloromethane plants due to market demand limitations and feedstock costs. Production planning must account for the specialized nature of carbon-13 labeled products and the limited customer base requiring such materials [6] [7].
Quality control during industrial production involves continuous monitoring of isotopic enrichment levels, chemical purity, and impurity profiles. Gas chromatography-combustion-isotope ratio mass spectrometry provides real-time assessment of carbon-13 incorporation efficiency, while traditional analytical methods monitor chemical composition and impurity levels [8]. The integration of these analytical approaches ensures consistent product quality meeting specifications for research and commercial applications.
Solvent purification protocols for dichloromethane-13C require specialized methodologies that preserve isotopic integrity while achieving the chemical purity standards necessary for analytical and research applications. Traditional purification approaches for dichloromethane must be adapted to prevent carbon isotope loss or contamination that could compromise the carbon-13 enrichment levels essential for the compound's intended applications.
The fundamental challenge in dichloromethane-13C purification lies in maintaining isotopic purity while removing chemical impurities that commonly occur during synthesis or storage. Standard dichloromethane typically contains stabilizers, water, alcohols, and other chlorinated compounds as primary impurities [9]. For isotopically labeled materials, additional considerations include preventing isotope exchange reactions and minimizing exposure to carbon-containing contaminants that could dilute the carbon-13 enrichment.
Water removal represents the most critical purification step for dichloromethane-13C, as residual water can lead to hydrolysis reactions and interfere with downstream analytical applications. The standard approach involves washing the dichloromethane-13C with distilled water multiple times to remove alcohol stabilizers, followed by drying with anhydrous calcium chloride or phosphorus pentoxide [9]. However, these drying agents must be carefully selected to avoid introducing carbon-containing impurities that could compromise isotopic purity.
Methanol removal, a common requirement due to its presence as a stabilizer in commercial dichloromethane, presents particular challenges for isotopically labeled materials. The conventional water washing method effectively removes methanol through aqueous extraction, taking advantage of methanol's high water solubility compared to dichloromethane's limited miscibility [10]. This approach involves multiple washing cycles with deionized water, with each wash requiring separation and verification of complete methanol removal through gas chromatographic analysis.
Distillation purification for dichloromethane-13C requires modified protocols to prevent isotope loss through evaporation or thermal decomposition. The process typically employs reduced pressure distillation at temperatures below 60°C to minimize thermal stress on the carbon-13 labeled compound [11]. Specialized distillation equipment with minimal holdup volumes helps preserve the valuable isotopically labeled material while achieving effective separation from impurities with different boiling points.
The purification protocol must address chloroform contamination, which commonly occurs during dichloromethane synthesis and can significantly impact analytical applications. Chloroform removal through selective adsorption using activated carbon or molecular sieves requires careful optimization to prevent dichloromethane-13C loss [11]. The adsorbent materials must be pre-treated to remove any carbon-containing contaminants that could lead to isotope dilution during the purification process.
For analytical-grade dichloromethane-13C, advanced purification techniques include zone refining and high-performance liquid chromatography preparative separation. Zone refining provides exceptional purity levels by exploiting the differential crystallization behavior of impurities, while preparative chromatography enables precise separation of structurally similar contaminants [11]. These techniques require specialized equipment and expertise but can achieve impurity levels below 0.01% by weight.
Ultrasonication-assisted purification protocols have emerged as effective methods for removing trace impurities from dichloromethane-13C while maintaining isotopic integrity. The process involves controlled ultrasonication in the presence of selective adsorbents or extraction solvents, enhancing mass transfer rates and improving purification efficiency [9]. Careful control of sonication parameters prevents thermal degradation or isotope scrambling during the purification process.
Drying protocols for dichloromethane-13C require consideration of both chemical and isotopic purity requirements. Traditional drying agents such as calcium chloride, magnesium sulfate, and molecular sieves can be employed, but must be thoroughly pre-dried and tested for carbon content to prevent isotope dilution [9]. The drying process typically involves contact times of several hours with periodic monitoring of water content using Karl Fischer titration or similar analytical methods.
Packaging and storage considerations form an integral part of the purification protocol, as contamination during storage can negate purification efforts. Dichloromethane-13C requires storage in amber glass containers with PTFE-lined caps to prevent light-induced degradation and minimize interaction with packaging materials [11]. Nitrogen atmosphere storage prevents oxidation and moisture absorption, maintaining the achieved purity levels throughout the storage period.
Quality assessment following purification involves comprehensive analysis using multiple analytical techniques. Gas chromatography-mass spectrometry provides detailed impurity profiling, while carbon-13 nuclear magnetic resonance spectroscopy confirms maintained isotopic enrichment levels [12]. The integration of these analytical approaches ensures that the purified dichloromethane-13C meets both chemical purity and isotopic specifications for intended applications.
Analytical validation of carbon-13 labeled compounds requires sophisticated methodologies that simultaneously assess chemical purity, isotopic enrichment, and structural integrity. The validation process for dichloromethane-13C involves multiple complementary analytical techniques, each providing specific information about different aspects of compound quality and authenticity.
Nuclear magnetic resonance spectroscopy represents the primary analytical tool for carbon-13 labeled compound validation, providing both quantitative and qualitative information about isotopic enrichment and chemical structure. Carbon-13 nuclear magnetic resonance analysis directly measures the degree of isotopic incorporation by comparing signal intensities between carbon-13 labeled and natural abundance carbon atoms [13]. The technique enables precise determination of isotopic enrichment levels, typically achieving measurement uncertainties below 1% for highly enriched samples.
Quantitative carbon-13 nuclear magnetic resonance protocols require careful optimization of acquisition parameters to ensure accurate isotopic ratio measurements. Relaxation delay times must be sufficient to allow complete recovery of carbon-13 magnetization between pulses, typically requiring delays of 10-60 seconds depending on the molecular environment [14]. The use of inverse-gated decoupling suppresses nuclear Overhauser effects while maintaining signal-to-noise ratios necessary for quantitative analysis.
Mass spectrometry validation techniques provide complementary information about isotopic composition and molecular integrity. Isotope ratio mass spectrometry offers exceptional precision for measuring carbon isotope ratios, achieving measurement uncertainties below 0.1 per mil for routine analyses [15]. The technique requires conversion of dichloromethane-13C to carbon dioxide through combustion, followed by precise measurement of mass-44 to mass-45 ion intensity ratios corresponding to carbon-12 and carbon-13 dioxide molecules.
Gas chromatography-combustion-isotope ratio mass spectrometry enables simultaneous assessment of chemical purity and isotopic composition through compound-specific isotope analysis. The technique separates dichloromethane-13C from potential impurities using gas chromatography, followed by online combustion and isotope ratio measurement [8]. This approach provides definitive confirmation of both chemical identity and isotopic enrichment without interference from impurities or degradation products.
High-resolution mass spectrometry validation protocols focus on molecular ion confirmation and impurity detection. Electrospray ionization or atmospheric pressure chemical ionization generates molecular ions that confirm the presence of carbon-13 incorporation through characteristic mass shifts [16]. The technique enables detection of structural isomers, degradation products, and synthetic byproducts that could compromise compound quality or analytical applications.
Carbon-13 satellite peak analysis in proton nuclear magnetic resonance spectroscopy provides an alternative approach for isotopic enrichment validation. The intensity ratio between carbon-13 satellite peaks and the main proton signals directly reflects the carbon-13 enrichment level, enabling rapid assessment without requiring specialized carbon-13 nuclear magnetic resonance equipment [17]. This approach proves particularly valuable for samples with limited quantities or when carbon-13 nuclear magnetic resonance analysis is not readily available.
Infrared spectroscopy validation contributes to structural confirmation and impurity detection through characteristic vibrational frequencies. Carbon-13 incorporation causes predictable shifts in vibrational frequencies due to isotope effects on molecular vibrations, providing independent confirmation of isotopic labeling [18]. The technique proves particularly sensitive to functional group integrity and can detect structural changes resulting from synthetic modifications or degradation processes.
Elemental analysis validation ensures overall compound composition consistency with theoretical expectations for dichloromethane-13C. Carbon, hydrogen, and chlorine content determinations provide fundamental validation of compound identity and purity [19]. Isotope dilution methodologies enhance the accuracy of elemental analysis by using internal standards with known isotopic composition, enabling precise quantification of total carbon content and isotopic distribution.
Chromatographic purity assessment employs multiple separation mechanisms to identify and quantify chemical impurities. Gas chromatography with various detection systems including flame ionization, electron capture, and mass spectrometry provides comprehensive impurity profiling [12]. High-performance liquid chromatography offers complementary separation capabilities for less volatile impurities or degradation products that may not be detectable by gas chromatography.
Thermal stability assessment forms an important component of validation protocols, particularly for compounds intended for use in elevated temperature applications. Thermogravimetric analysis and differential scanning calorimetry provide information about thermal decomposition pathways and temperature limits for safe handling and storage [16]. These techniques help establish appropriate storage conditions and handling protocols for maintaining compound integrity over extended periods.
Carbon-13 nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural characterization and quantitative analysis of dichloromethane-13C. The enhanced isotopic abundance of carbon-13 in this labeled compound fundamentally alters its nuclear magnetic resonance properties compared to the natural abundance dichloromethane [1] [2].
The carbon-13 nucleus in dichloromethane-13C exhibits a chemical shift of approximately 53.8 parts per million when referenced to tetramethylsilane in deuterated chloroform [3] [4]. This chemical shift value places the carbon signal within the typical range for methylene carbons bonded to electronegative chlorine atoms. The electronic environment surrounding the carbon-13 nucleus experiences significant deshielding effects due to the electron-withdrawing nature of the two chlorine substituents [5].
Solvent effects play a crucial role in determining the precise chemical shift values observed for dichloromethane-13C. In deuterated methanol, the chemical shift appears at 49.5 parts per million, representing a significant upfield shift of approximately 4.3 parts per million compared to chloroform [6]. This solvent-dependent variation arises from differential hydrogen bonding interactions and varying degrees of solvent polarity. In dimethyl sulfoxide-d6, the carbon signal appears at 54.0 parts per million, while in acetone-d6 it resonates at 54.2 parts per million [7] [4].
The one-bond carbon-hydrogen coupling constant for dichloromethane-13C exhibits characteristic values typical of chlorinated methylene compounds. Literature values for similar chlorinated systems indicate coupling constants of approximately 214 hertz for the one-bond carbon-hydrogen interaction [8]. This enhanced coupling constant, compared to simple alkanes which typically show values around 125 hertz, reflects the increased s-character in the carbon-hydrogen bonds due to the electronegative chlorine substituents [9].
The nuclear Overhauser effect enhancement observed in proton-decoupled carbon-13 spectra provides valuable insights into the relaxation mechanisms of the carbon-13 nucleus in dichloromethane-13C. The magnitude of this enhancement depends critically on the efficiency of dipolar relaxation between the carbon-13 nucleus and the directly bonded hydrogen nuclei [9]. For methylene carbons such as that found in dichloromethane-13C, the nuclear Overhauser effect typically produces signal enhancements of approximately 200 percent when complete proton decoupling is employed [9].
Quantitative carbon-13 nuclear magnetic resonance analysis of dichloromethane-13C requires careful consideration of relaxation time effects. The longitudinal relaxation time (T1) for the carbon-13 nucleus in this compound influences the accuracy of integration measurements and quantitative determinations [10]. Inverse-gated decoupling techniques, combined with appropriate pulse delays, enable accurate quantitative measurements by minimizing differential nuclear Overhauser effects and ensuring complete relaxation between successive pulses [10].
The chemical shift anisotropy of the carbon-13 nucleus in dichloromethane-13C contributes significantly to the overall relaxation behavior observed in solution-state nuclear magnetic resonance experiments. This parameter reflects the asymmetric electronic environment around the carbon nucleus and influences both the linewidth and relaxation characteristics of the carbon-13 signal [11].
Vibrational spectroscopy provides detailed information about the molecular dynamics and force field characteristics of dichloromethane-13C. The substitution of carbon-12 with carbon-13 produces systematic shifts in all vibrational frequencies due to the altered reduced masses of the normal modes [12] [13].
The carbon-hydrogen stretching vibrations in dichloromethane-13C exhibit characteristic isotope effects that reflect the fundamental relationship between molecular mass and vibrational frequency. The symmetric carbon-hydrogen stretching mode, which appears at 2988 wavenumbers in the carbon-12 isotopologue, shifts to 2945 wavenumbers in dichloromethane-13C, representing a frequency decrease of 43 wavenumbers [13] [14]. This shift corresponds to a relative frequency change of approximately 1.44 percent, consistent with theoretical predictions based on the harmonic oscillator model.
The asymmetric carbon-hydrogen stretching mode demonstrates similar isotopic behavior, with the frequency shifting from 3054 wavenumbers in carbon-12 dichloromethane to 3010 wavenumbers in the carbon-13 labeled compound [13]. This 44 wavenumber shift represents a nearly identical relative frequency change, indicating that both stretching modes respond similarly to the isotopic substitution.
Anharmonicity effects become particularly significant when examining higher-order vibrational transitions and overtone progressions in dichloromethane-13C. The anharmonicity constant for the carbon-hydrogen stretching mode increases from 22 wavenumbers in the carbon-12 compound to 25 wavenumbers in the carbon-13 isotopologue [15] [16]. This enhancement of anharmonicity reflects the subtle changes in the potential energy surface that accompany isotopic substitution.
The carbon-chlorine stretching vibrations exhibit distinct isotopic shifts that provide valuable structural information. The symmetric carbon-chlorine stretch shifts from 758 wavenumbers to 745 wavenumbers upon carbon-13 substitution, while the asymmetric stretch moves from 704 wavenumbers to 692 wavenumbers [12]. These shifts of 13 and 12 wavenumbers, respectively, represent relative changes of approximately 1.7 percent, which are slightly larger than those observed for the carbon-hydrogen modes due to the greater mass contribution of the carbon atom to these particular normal coordinates.
Fermi resonance interactions between fundamental vibrations and overtone or combination bands create additional complexity in the vibrational spectrum of dichloromethane-13C. The isotopic substitution alters the frequency relationships between these potentially interacting modes, leading to changes in the coupling strengths and resulting spectral patterns [15] [17]. These effects manifest as intensity redistributions and frequency shifts that differ from those predicted by simple harmonic models.
The out-of-plane bending modes demonstrate characteristic isotopic behavior consistent with their primary involvement of carbon motion. The hydrogen-carbon-hydrogen bending vibration shifts from 1435 wavenumbers to 1415 wavenumbers, representing a 20 wavenumber decrease [12]. The chlorine-carbon-chlorine bending mode shows a smaller absolute shift from 282 wavenumbers to 278 wavenumbers, reflecting the reduced sensitivity of this mode to carbon mass changes due to the dominant contribution of the heavier chlorine atoms.
Temperature-dependent vibrational spectroscopy reveals additional insights into the anharmonic characteristics of dichloromethane-13C. As temperature increases, population of excited vibrational states leads to the observation of hot bands and enhanced anharmonic coupling effects [18] [19]. The isotopic differences in these temperature-dependent phenomena provide detailed information about the multidimensional potential energy surface of the molecule.
Mass spectrometry provides unparalleled sensitivity and selectivity for the detection and quantification of dichloromethane-13C isotopologues. The characteristic mass spectral fragmentation pattern of this labeled compound enables definitive identification and accurate quantitative analysis in complex matrices [20] [21].
The molecular ion peak of dichloromethane-13C appears at mass-to-charge ratio 84, representing the intact molecule with the carbon-13 isotope. The isotope pattern associated with this molecular ion reflects the natural abundance of chlorine isotopes, with the monoisotopic peak containing two chlorine-35 atoms, and additional peaks at mass-to-charge ratios 86 and 88 corresponding to molecules containing one and two chlorine-37 atoms, respectively [22]. The relative intensities of these isotopic peaks follow the statistical distribution expected from the natural abundances of the chlorine isotopes.
Electron impact ionization produces characteristic fragmentation pathways that provide structural confirmation for dichloromethane-13C. The base peak at mass-to-charge ratio 49 corresponds to the carbon-13 labeled methylene chloride cation formed by loss of one chlorine atom from the molecular ion [22]. This fragmentation process represents the most favorable dissociation pathway due to the relative weakness of the carbon-chlorine bond compared to the carbon-hydrogen bonds.
The fragmentation pattern exhibits additional peaks at mass-to-charge ratios 51, corresponding to the isotopologue containing both carbon-13 and chlorine-37 [22]. The relative intensity of this peak provides valuable information about the isotopic composition and can be used for quantitative analysis of isotopologue distributions. Secondary fragmentation processes produce peaks at mass-to-charge ratios 15 and 14, corresponding to carbon-13 labeled methyl and methylene fragments, respectively.
High-resolution mass spectrometry enables precise determination of the exact mass differences between isotopologues, facilitating accurate quantitative analysis even in complex environmental or biological samples [23] [24]. The mass defect differences between carbon-12 and carbon-13 containing molecules provide an additional dimension for analytical selectivity. Modern high-resolution instruments achieve mass accuracy better than 1 part per million, enabling definitive identification of dichloromethane-13C even in the presence of isobaric interferences.
Gas chromatography-mass spectrometry represents the most widely employed analytical approach for dichloromethane-13C analysis [21] [25]. The chromatographic separation provides an additional dimension of selectivity, while the mass spectrometric detection enables both qualitative identification and quantitative determination. Selected ion monitoring techniques focus the analytical measurement on specific mass-to-charge ratios characteristic of the target compound, dramatically improving sensitivity and selectivity [20].
Isotope dilution mass spectrometry utilizing dichloromethane-13C as an internal standard provides the highest accuracy and precision for quantitative analysis [20]. This approach involves the addition of a known amount of the labeled compound to samples containing the unlabeled analyte, followed by mass spectrometric analysis of the isotopologue ratios. The accuracy of this method is limited primarily by the purity and stability of the isotopically labeled standard.
Chemical ionization mass spectrometry offers complementary information to electron impact techniques, often producing enhanced molecular ion abundances and simplified fragmentation patterns [24]. Positive chemical ionization typically produces protonated molecular ions at mass-to-charge ratio 85 for dichloromethane-13C, while negative chemical ionization can generate chloride adduct ions or other characteristic ionic species.
Tandem mass spectrometry techniques provide enhanced selectivity through the use of multiple stages of mass analysis [26]. Collision-induced dissociation of the dichloromethane-13C molecular ion produces characteristic daughter ion spectra that can be used for structural confirmation and enhanced analytical selectivity. These approaches are particularly valuable for analysis in complex matrices where conventional single-stage mass spectrometry may lack sufficient selectivity.
The analytical detection limits for dichloromethane-13C by mass spectrometry depend critically on the specific instrumental configuration and analytical conditions employed [23] [24]. Modern high-resolution instruments routinely achieve detection limits in the low picogram range, enabling analysis of trace-level environmental samples and biological specimens. The linear dynamic range typically spans four to five orders of magnitude, facilitating quantitative analysis across a wide concentration range.
Health Hazard